(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid

Lipophilicity Scaffold optimization ADME prediction

(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid (CAS 790725-81-4) is a spirohydantoin derivative featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core with an acetic acid moiety at N-3 and an ethyl substituent at the cyclohexane C-8 position. The compound belongs to the pharmacologically significant spirohydantoin class, whose members have demonstrated aldose reductase inhibition, anticonvulsant activity, and cytotoxicity against glioblastoma cells.

Molecular Formula C12H18N2O4
Molecular Weight 254.286
CAS No. 790725-81-4
Cat. No. B2499170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid
CAS790725-81-4
Molecular FormulaC12H18N2O4
Molecular Weight254.286
Structural Identifiers
SMILESCCC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O
InChIInChI=1S/C12H18N2O4/c1-2-8-3-5-12(6-4-8)10(17)14(7-9(15)16)11(18)13-12/h8H,2-7H2,1H3,(H,13,18)(H,15,16)
InChIKeyHIGUZLALYBCEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

790725-81-4: Spirohydantoin Acetic Acid Building Block with Quantifiable 8-Ethyl Lipophilicity Advantage


(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid (CAS 790725-81-4) is a spirohydantoin derivative featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core with an acetic acid moiety at N-3 and an ethyl substituent at the cyclohexane C-8 position [1]. The compound belongs to the pharmacologically significant spirohydantoin class, whose members have demonstrated aldose reductase inhibition, anticonvulsant activity, and cytotoxicity against glioblastoma cells [2]. With a molecular weight of 254.28 g/mol and a computed XLogP3-AA of 1.1, it occupies a distinct lipophilicity niche between the unsubstituted parent (XLogP3-AA 0.3) and more hydrophobic analogs, offering a quantifiable basis for scaffold selection in medicinal chemistry programs [3].

Why the 8-Ethyl Substituent Prevents Direct Substitution by Unsubstituted or 8-Methyl Spirohydantoin Analogs


Within the 1,3-diazaspiro[4.5]decane-2,4-dione acetic acid series, the C-8 alkyl substituent directly modulates lipophilicity (XLogP3-AA), molecular weight, and steric bulk in a quantifiable, non-interchangeable manner. Moving from the unsubstituted parent (CAS 834-45-7, XLogP3-AA = 0.3) through the 8-methyl analog (CAS 851170-87-1, XLogP3-AA = 0.6) to the 8-ethyl compound (XLogP3-AA = 1.1) produces a stepwise increase of approximately 0.3-0.5 logP units per methylene addition [1]. This alters predicted membrane permeability and protein binding characteristics by a magnitude sufficient to affect pharmacokinetic profiles, as demonstrated in related spirohydantoin series where ED50 values in diabetic rat lens and sciatic nerve tissues varied up to 50-fold between structurally similar analogs despite comparable in vitro IC50 values [2]. Generic substitution without accounting for these graded physicochemical differences risks compromising both target engagement and ADME properties in downstream assays.

Quantitative Differentiation Evidence for (8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic Acid vs. Closest Analogs


XLogP3-AA Lipophilicity Tier: 8-Ethyl Occupies a 0.5-Unit Gap Above 8-Methyl and 0.8 Units Above the Unsubstituted Parent

The 8-ethyl substitution on the cyclohexane ring confers a computed XLogP3-AA value of 1.1, compared to 0.6 for the 8-methyl analog (CAS 851170-87-1) and 0.3 for the unsubstituted parent (CAS 834-45-7), as reported in PubChem's standardized XLogP3 algorithm [1]. This represents a +0.5 logP increment over the 8-methyl compound and a +0.8 logP increment over the unsubstituted scaffold. The progressive increase of approximately 0.3-0.5 logP units per methylene addition is consistent with the expected Hansch π contribution of an ethyl vs. methyl group [2]. At the experimental level, ChemBase reports a measured logP of 0.557 for this compound [3], though direct experimental comparison under identical conditions against the analogs is not available in the published literature.

Lipophilicity Scaffold optimization ADME prediction

Molecular Weight Increment Distinguishes 8-Ethyl from 8-Methyl and 8-H Scaffolds for Physicochemical Property Tuning

The molecular weight of the 8-ethyl compound is 254.28 g/mol, representing a +14.02 Da increment over the 8-methyl analog (240.26 g/mol) and a +28.05 Da increment over the unsubstituted parent (226.23 g/mol) [1]. This stepwise mass increase preserves the core spirohydantoin pharmacophore while shifting physicochemical properties predictably. The melting point of the 8-ethyl compound, reported as 214-216°C by ChemBase [2], is intermediate between the 8-methyl analog (223°C, also from ChemBase [3]) and the estimated melting point of the unsubstituted analog (approximately 199°C by estimation ), although direct head-to-head melting point comparison data are not available from a single source.

Molecular weight Scaffold differentiation Lead optimization

Unsubstituted Parent WAY-636982 Reported as Aurora Kinase A Inhibitor; 8-Ethyl Analog Offers Differentiated Scaffold for Kinase SAR

The unsubstituted parent compound (CAS 834-45-7, also designated WAY-636982) is commercially annotated as an Aurora kinase A inhibitor by Aladdin Scientific , providing a kinase-targeting precedent for the spirohydantoin acetic acid scaffold. The 8-ethyl analog (CAS 790725-81-4) shares the identical N-3 acetic acid pharmacophore and 2,4-dioxo-1,3-diazaspiro[4.5]decane core but introduces additional hydrophobic bulk at the C-8 position. In the broader spirohydantoin class, a recent study demonstrated that spirohydantoin derivatives 4, 6, and 7 exhibited IC50 values of 56, 5, and 21 µM respectively against A172 glioblastoma cells, substantially outperforming temozolomide (IC50 = 513 µM) [1]. While these specific compounds are not the 8-ethyl analog, they establish a quantitative precedent for spirohydantoin cytotoxicity that the 8-ethyl scaffold can extend with differentiated lipophilicity.

Kinase inhibition Aurora kinase A Cancer research

Polyalkyldiazaspirodecanylacetic Acid Derivatives Patented as Industrial Light Stabilizers; 8-Ethyl Substitution Enhances Polymer Compatibility

US Patent 4,562,220 discloses polyalkyldiazaspirodecanylacetic acid derivatives as light stabilizers for plastics and lacquers, demonstrating that N-substituted diazaspirodecane acetic acid compounds provide reduced volatility and improved polymer compatibility compared to unsubstituted N-H analogs [1]. The patent explicitly claims compounds where the cyclohexane ring carries alkyl substituents (R¹ = C₁ to C₁₂ alkyl), establishing that the 8-ethyl substitution pattern of CAS 790725-81-4 falls within the claimed structural scope. The patent reports that these derivatives address the excessive volatility and inadequate solubility that limit the universal applicability of earlier unsubstituted diazaspirodecane stabilizers [1]. While quantitative volatility data for the 8-ethyl compound specifically is not reported, the structure-activity relationship established in the patent supports the selection of alkyl-substituted analogs over unsubstituted versions for industrial stabilization applications.

Light stabilizer Polymer additive Industrial chemistry

Recommended Application Scenarios for (8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic Acid Based on Available Evidence


SAR Exploration of Hydrophobic Pocket Interactions in Kinase Inhibitor Programs Using the Spirohydantoin Scaffold

For medicinal chemistry teams optimizing spirohydantoin-based kinase inhibitors, the 8-ethyl analog provides a defined +0.5 logP increment over the 8-methyl comparator and +0.8 logP over the unsubstituted parent [1], enabling systematic probing of hydrophobic sub-pockets without altering the N-3 acetic acid pharmacophore. Given that the unsubstituted parent WAY-636982 is annotated as an Aurora kinase A inhibitor , the 8-ethyl analog serves as the logical next-step scaffold for SAR expansion, particularly when increased target residence time via hydrophobic contacts is desirable. Researchers should procure the compound at ≥95% purity with batch-specific NMR and HPLC characterization to ensure reliable SAR data.

Development of Low-Volatility Light Stabilizers for High-Temperature Polymer Processing

US Patent 4,562,220 establishes that alkyl-substituted diazaspirodecanyl acetic acid derivatives overcome the volatility and solubility limitations of unsubstituted analogs in polymer stabilization applications [2]. The 8-ethyl substitution pattern of CAS 790725-81-4 falls within the claimed scope (C₁ to C₁₂ alkyl at the cyclohexane ring), making it a candidate for testing in polyolefin, polyurethane, and coating formulations where processing temperatures exceed 200°C. The compound's melting point of 214-216°C [3] provides thermal handling headroom suitable for compounding studies.

Synthetic Intermediate for N-3 Derivatization to Amides and Esters for CNS-Targeted Compound Libraries

The free acetic acid moiety at N-3 of the spirohydantoin core enables straightforward amide coupling and esterification reactions, generating diverse compound libraries. The MySkinRecipes product entry identifies this compound as a key intermediate for synthesizing pharmaceutical compounds targeting neurological disorders via neurotransmitter system modulation [4]. PubChem records confirm that the 8-ethyl scaffold has been employed to generate substituted acetamide derivatives (e.g., N-(2-hydroxy-4-methylphenyl)acetamide and N-(1-ethyl-4-piperidyl)-N-phenyl-acetamide variants) [5], demonstrating synthetic tractability for parallel library synthesis.

Spirohydantoin Cytotoxicity Screening in Glioblastoma Models with Differentiated Lipophilicity

The recent demonstration that spirohydantoin derivatives achieve IC50 values of 5-56 µM against A172 glioblastoma cells, surpassing temozolomide (IC50 = 513 µM) [6], establishes a quantitative benchmark for evaluating the 8-ethyl analog in glioblastoma cytotoxicity screens. The 8-ethyl compound's intermediate lipophilicity (XLogP3-AA = 1.1) positions it between highly polar and excessively lipophilic spirohydantoins, potentially improving blood-brain barrier penetration relative to the unsubstituted analog (XLogP3-AA = 0.3) while avoiding the solubility penalties of larger alkyl substituents. Researchers should include the 8-methyl and unsubstituted analogs as direct comparators in any cytotoxicity screen to isolate the contribution of the 8-ethyl group.

Quote Request

Request a Quote for (8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.